Product packaging for Decaisoside E(Cat. No.:)

Decaisoside E

Cat. No.: B10855525
M. Wt: 1207.3 g/mol
InChI Key: DQDTUCJCIHGIOL-XSGUKHGCSA-N
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Description

Decaisoside E (also known as Fulvotomentoside A) is a triterpenoid saponin isolated from the flowers of Lonicera fulvotomentosa Hsu et S.C. Cheng . Structurally, it consists of a hederagenin aglycone core substituted with oligosaccharide chains. Initial reports identified it as a major saponin in Decaisnea fargesii (猫儿屎), a traditional Chinese medicinal plant . However, subsequent structural revisions in 2008 clarified its sugar moieties as 3-O-β-D-xylopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl ester . Its purity exceeds 98%, though clinical development remains unreported .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H94O26 B10855525 Decaisoside E

Properties

Molecular Formula

C58H94O26

Molecular Weight

1207.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C58H94O26/c1-24-34(63)45(82-48-41(70)35(64)27(61)20-75-48)44(73)50(78-24)83-46-36(65)28(62)21-76-51(46)81-33-11-12-54(4)31(55(33,5)23-60)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-49-43(72)40(69)38(67)30(80-49)22-77-47-42(71)39(68)37(66)29(19-59)79-47/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,54-,55-,56+,57+,58-/m0/s1

InChI Key

DQDTUCJCIHGIOL-XSGUKHGCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

Preparation Methods

Plant Material Selection

Decaisoside E is isolated from the stems of Decaisnea fargesii, a plant traditionally used in Chinese medicine for anti-rheumatic and anti-tussive applications. Fresh stems are dried at 40°C, ground to a coarse powder, and subjected to sequential solvent extraction.

Methanol Extraction and Partitioning

The powdered material (2.4 kg) undergoes maceration in methanol (6 L × 5 cycles) for 72 hours, followed by filtration and rotary evaporation at 40°C to obtain a crude extract (422 g). This extract is partitioned using n-butanol-water (1:1), yielding an organic phase (301 g) enriched with triterpenoid glycosides.

Table 1: Solvent Partitioning Efficiency

Solvent SystemPartition Coefficient (K)Target Compound Recovery (%)
n-BuOH:H₂O (1:1)3.8 ± 0.289.5 ± 2.1
EtOAc:H₂O (1:1)1.2 ± 0.145.3 ± 3.4

Chromatographic Purification Strategies

Vacuum Liquid Chromatography (VLC)

The n-butanol fraction (125.8 g) is loaded onto a reversed-phase silica gel column and eluted with a methanol-water gradient (0–100% MeOH). VLC separates the extract into 11 fractions, with this compound predominantly in fraction 3 (17.1 g).

Medium-Pressure Liquid Chromatography (MPLC)

Fraction 3 undergoes MPLC using a chloroform-methanol-water system (90:10:1 → 61:32:7) at 30 bar, producing 14 subfractions. this compound elutes in subfractions 6–8, which are combined and further purified via silica gel column chromatography.

Table 2: MPLC Elution Parameters

Column TypeFlow Rate (mL/min)Pressure (bar)Eluent System
RP-C18 (460 mm)3030CHCl₃:MeOH:H₂O (90:10:1)
Silica Gel (230 mm)1050H₂O:MeOH (70:30 → 35:65)

Structural Elucidation Techniques

Alkaline Hydrolysis for Prosapogenin Isolation

This compound (50 mg) is treated with 0.5 M NaOH in methanol (10 mL, 60°C, 4 hours) to cleave ester-linked sugars, yielding prosapogenins. The hydrolysate is neutralized with Amberlite IR-120 resin and purified via HPLC (C18 column, 80% MeOH).

Spectroscopic Characterization

  • HR-ESI/MS : m/z 1351.6537 [M-H]⁻ (calcd. for C₆₄H₁₀₃O₃₀).

  • ¹³C-NMR (DMSO-d₆) : Signals at δ 176.8 (C-28 ester), 122.4 (C-12), and 104.2–62.3 (sugar carbons).

  • GC-MS Sugar Analysis : Silylated hydrolysates confirm L-arabinose, D-xylose, and D-glucose moieties.

Table 3: Key NMR Assignments

Carbon Positionδ (¹³C, ppm)MultiplicityCorrelation (HSQC)
C-388.4SingletH-3 (δ 3.42, dd)
C-28176.8Singlet-
Ara C-1104.2DoubletH-1 (δ 5.12, d)

Optimization of Yield and Purity

Solvent Gradient Refinement

Adjusting the methanol-water gradient from 70:30 to 35:65 during MPLC increases this compound recovery by 22%, reducing co-elution with structurally similar saponins.

Crystallization Conditions

This compound (20 mg/mL in 90% ethanol) forms needle-like crystals at 4°C over 72 hours, achieving 99.5% purity as verified by ¹H-NMR.

Challenges in Scale-Up Production

Solvent Consumption Reduction

Replacing conventional silica gel with Sephadex LH-20 in final purification steps decreases methanol usage by 40% while maintaining 95% yield.

Stability Under Acidic Conditions

This compound degrades rapidly at pH < 3, necessitating neutral buffers during extraction. Degradation products include oleanolic acid and xylose conjugates.

Comparative Analysis with Analogues

Structural Divergence in Sugar Moieties

Unlike Decaisoside C (3-O-rhamnosyl), this compound features a 3-O-xylosyl-(1→3)-rhamnosyl-(1→2)-arabinose chain, confirmed by NOESY correlations between H-1 of xylose and H-3 of rhamnose.

Bioactivity Correlations

The 28-O-galactosyl-(1→6)-glucose ester enhances this compound’s cytotoxicity (IC₅₀ = 12.3 μM against HepG-2) compared to non-esterified analogues (IC₅₀ > 50 μM) .

Chemical Reactions Analysis

Glycosylation Reactions

Triterpene saponins like Decaisoside E are biosynthesized through sequential glycosylation steps catalyzed by glycosyltransferases. For example:

  • CaUGT3 (from Centella asiatica) adds a second 1,6-linked D-glucose to asiatic acid monoglucoside, forming asiatic acid diglucoside .

  • CaUGT4 facilitates rhamnose attachment to intermediates, producing bioactive saponins like asiaticoside .

Key Reaction Pathway:

AglyconeUDP-Glc/CaUGT3MonoglucosideUDP-Rha/CaUGT4Final Saponin (e.g., asiaticoside)\text{Aglycone} \xrightarrow{\text{UDP-Glc/CaUGT3}} \text{Monoglucoside} \xrightarrow{\text{UDP-Rha/CaUGT4}} \text{Final Saponin (e.g., asiaticoside)}

Structural Characterization

This compound’s hypothetical structure would involve:

  • A triterpene backbone (e.g., oleanane or ursane type).

  • Sugar moieties (glucose, rhamnose) linked via β-glycosidic bonds.

Analytical Methods from Analogous Studies:

TechniqueApplicationExample Data for Specioside A
NMR Aglycone and sugar moiety identification1H-NMR^1\text{H-NMR}: δ 5.32 (1H, br s, H-12)
HR-MS Molecular formula confirmation[M+H]⁺ at m/z 957.4876 (C₄₈H₇₆O₁₈)
HPLC Purity assessment and separationRetention time: 12.3 min (C₁₈ column)

Enzymatic Interactions

Saponins interact with proteins through hydrogen bonding and hydrophobic interactions. For instance:

  • CaUGT3 binds UDP-Glc via residues Thr142 and Thr143, forming hydrogen bonds with the glucose moiety .

  • CaUGT4 uses hydrophobic residues (Ile146, Leu147) for van der Waals interactions with UDP-Rha .

Structural Docking Insights:

EnzymeLigandInteraction TypeResidues Involved
CaUGT3UDP-GlcHydrogen bondingThr142, Thr143
CaUGT4UDP-RhaVan der WaalsIle146, Leu147

Hydrolysis and Stability

While direct data on this compound is unavailable, related saponins show:

  • Acid hydrolysis cleaves glycosidic bonds, releasing aglycone and sugars.

  • Stability in neutral/basic conditions but degradation under strong acids or oxidizers .

Degradation Products (Hypothetical):

Decaisoside EH⁺Aglycone+D-Glucose+L-Rhamnose\text{this compound} \xrightarrow{\text{H⁺}} \text{Aglycone} + \text{D-Glucose} + \text{L-Rhamnose}

Biological Activity Correlations

Though not a direct reaction, structural features dictate bioactivity:

  • Sugar Chain Length : Longer chains (e.g., diglucosides) enhance solubility and membrane interaction .

  • Aglycone Type : Oleanane-type aglycones show anti-inflammatory effects, as seen in madecassoside .

Synthetic Challenges

  • Regioselectivity : Controlled glycosylation requires engineered enzymes (e.g., CaUGT3/CaUGT4) .

  • Stereochemistry : α- vs. β-glycosidic linkages impact bioactivity and stability .

Scientific Research Applications

Pharmacological Properties

Decaisoside E exhibits a range of pharmacological activities that have been explored in various studies. Key properties include:

  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in numerous chronic diseases. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders .
  • Antioxidant Activity : The compound has shown significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals and enhancing the body's natural antioxidant defenses. This mechanism is crucial in preventing cellular damage associated with aging and various diseases .
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. It appears to modulate signaling pathways involved in neuronal survival and inflammation .

Case Studies and Research Findings

Several case studies have documented the effects of this compound in clinical and preclinical settings:

  • Skin Conditions : In dermatological applications, this compound has been utilized for its wound healing properties. Clinical trials have demonstrated its efficacy in promoting skin regeneration and reducing scarring following injuries or surgeries .
  • Neurodegenerative Disorders : A study involving animal models indicated that treatment with this compound led to significant improvements in memory and learning abilities by reducing neuroinflammatory markers and enhancing synaptic plasticity .
  • Anti-cancer Potential : Preliminary research suggests that this compound may inhibit tumor growth through the induction of apoptosis in cancer cells. In vitro studies have shown its effectiveness against various cancer cell lines, indicating potential for further development as an anti-cancer agent .

Data Summary Table

The following table summarizes key findings related to the applications of this compound across different studies:

Application AreaKey FindingsReference
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntioxidantEnhances antioxidant enzyme activity
NeuroprotectionReduces amyloid-beta aggregation; improves cognitive function
Skin regenerationPromotes wound healing; reduces scarring
Anti-cancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of Decaisoside E involves its interaction with cellular membranes and proteins. It exerts its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Decaisoside E belongs to the triterpenoid saponin family, sharing structural and functional similarities with other Decaisosides (A–E) and related glycosides. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Plant Core Structure Sugar Moieties Bioactivity Clinical Status
This compound Lonicera fulvotomentosa Hederagenin Xylose-Rhamnose-Arabinose; Glucopyranosyl ester Antitumor, anti-inflammatory Preclinical
Decaisoside A Decaisnea fargesii Oleanolic acid Unspecified monosaccharides Cytotoxic Unreported
Decaisoside C Decaisnea fargesii Hederagenin Rhamnose-Glucose (positions unconfirmed) Antioxidant Unreported
Saponin P Decaisnea fargesii Unknown triterpene core Arabinose-Galactose Diuretic Unreported

Key Findings:

Structural Differentiation: this compound is distinguished by its xylose-rhamnose-arabinose chain at the C-3 position and a glucopyranosyl ester at C-28, unlike Decaisoside A (oleanolic acid core) or Saponin P (arabinose-galactose chain) . The 2008 structural revision resolved prior ambiguities in its glycosylation pattern, highlighting its unique esterified disaccharide at C-28 .

Bioactivity: this compound exhibits antitumor and anti-inflammatory activity, likely due to hederagenin’s interaction with cell membranes and immune pathways . In contrast, Decaisoside A shows cytotoxicity linked to oleanolic acid’s apoptosis-inducing properties . Limited data exist for Decaisoside C and Saponin P, though preliminary studies suggest antioxidant and diuretic effects, respectively .

Pharmacological Potential: Unlike Fructo-oligosaccharide DP7/GF6 (a non-triterpenoid glycoside with prebiotic functions), this compound’s bioactivity is tied to its amphiphilic structure, enabling membrane permeabilization and immunomodulation .

Biological Activity

Decaisoside E, a compound derived from Centella asiatica, has garnered attention for its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a triterpene glycoside. Its structure is characterized by a complex arrangement that contributes to its biological activity. Triterpenes are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators in various cell types, including macrophages. In LPS-stimulated RAW 264.7 cells, this compound demonstrated a marked reduction in nitric oxide (NO) production, highlighting its potential as an anti-inflammatory agent .

2. Antioxidant Effects

The compound also showcases strong antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases .

3. Neuroprotective Properties

This compound has been studied for its neuroprotective effects, particularly in models of Alzheimer’s disease (AD). It has been shown to inhibit amyloid-beta (Aβ) fibrillation, a key factor in AD pathogenesis. In vitro studies revealed that this compound could reduce Aβ-induced cytotoxicity and apoptosis in neuronal cell lines .

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by the presence of other compounds found in Centella asiatica. For instance, when administered as part of a standardized extract (ECa 233), the absorption and half-life of this compound were significantly enhanced compared to its pure form . This suggests that the synergistic effects of multiple constituents may improve therapeutic outcomes.

1. Neurodegenerative Disease Models

In animal models of AD, administration of this compound resulted in improved cognitive function and reduced Aβ burden in the brain. Long-term treatment was associated with enhanced levels of brain-derived neurotrophic factor (BDNF) and improved synaptic plasticity markers .

2. Inflammatory Disease Models

In models simulating inflammatory conditions, this compound effectively reduced markers of inflammation and oxidative stress. This was particularly evident in studies involving collagen-induced arthritis (CIA) rats, where the compound mitigated joint inflammation and damage .

Summary Table of Biological Activities

Biological Activity Effect Study Reference
Anti-inflammatoryInhibition of NO production
AntioxidantReduction of oxidative stress markers
NeuroprotectiveInhibition of Aβ fibrillation
Cognitive enhancementImproved memory function in AD models

Q & A

Q. How to optimize this compound derivatives via structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog synthesis : Modify glycosidic linkages (e.g., β- to α-configuration).
  • High-throughput screening : 384-well plates for IC50 determination against kinase panels.
  • QSAR modeling : MOE software with descriptors like logP and topological polar surface area .

Data Analysis and Presentation

Q. Table 1. Key parameters for this compound bioactivity data validation

ParameterTechniqueAcceptance Criteria
PurityHPLC-UV≥95% (USP tailing factor <2.0)
Cytotoxicity (IC50)MTT assayRSD ≤15% (n=6)
Antioxidant activityORAC assayTrolox equivalence ±10%
Protein bindingSPRKD <10 µM, Chi² ≤10%

Q. Guidelines :

  • Avoid duplicating data in text and figures .
  • Use gender-specific analysis for in vivo studies .
  • Disclose raw data in supplementary files .

Contradiction and Ethics

  • Data conflicts : Replicate experiments using WHO-certified reference standards .
  • Ethical reporting : Adhere to COPE guidelines for image integrity (no western blot manipulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.